molecular formula C18H21BrN2O4S B12469173 N~2~-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12469173
M. Wt: 441.3 g/mol
InChI Key: FEHZXNZLIZWLMH-UHFFFAOYSA-N
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Description

N~2~-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes bromophenyl, methoxybenzyl, methyl, and methylsulfonyl groups

Preparation Methods

The synthesis of N2-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the bromophenyl and methoxybenzyl intermediates, followed by their coupling with glycinamide. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

N~2~-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N~2~-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-(2-chlorophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    N~2~-(2-bromophenyl)-N-(4-hydroxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide: This compound has a hydroxy group instead of a methoxy group, which may influence its solubility and interaction with biological targets.

The uniqueness of N2-(2-bromophenyl)-N-(4-methoxybenzyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21BrN2O4S

Molecular Weight

441.3 g/mol

IUPAC Name

2-(2-bromo-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide

InChI

InChI=1S/C18H21BrN2O4S/c1-20(12-14-8-10-15(25-2)11-9-14)18(22)13-21(26(3,23)24)17-7-5-4-6-16(17)19/h4-11H,12-13H2,1-3H3

InChI Key

FEHZXNZLIZWLMH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C

Origin of Product

United States

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